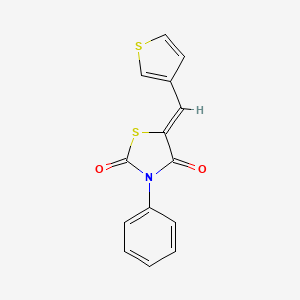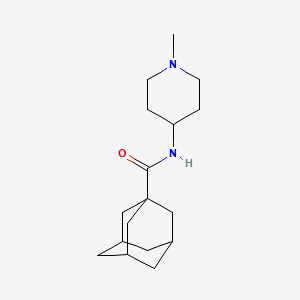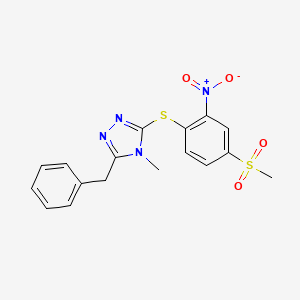
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H9NO2S2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenyl-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione is 287.00747088 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been explored for its antimicrobial properties. A related derivative, synthesized through Knoevenagel condensation, exhibited notable in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, but was ineffective against gram-negative bacteria. Additionally, it showed significant antifungal activity against Aspergillus niger and A. flavus, surpassing the efficacy of commercially available fluconazole in some cases. These findings highlight the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents (Prakash et al., 2011).
ERK1/2 Inhibitors for Cancer Therapy
Another research focus is the development of ERK1/2 inhibitors for cancer therapy. Analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and evaluated in human leukemia cells to identify pharmacophores for ERK1/2 substrate-specific inhibition. This research suggests a pathway to new lead compounds for targeted cancer therapies (Li et al., 2009).
Antidiabetic Agents
Thiazolidine-2,4-dione derivatives have also been investigated for their antidiabetic potential. For example, the synthesis of 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione and related compounds showed promising hypoglycemic and hypolipidemic activities in diabetic mice, suggesting these derivatives as potential antidiabetic agents (Sohda et al., 1982).
Chemical Synthesis and Reactivity
Research into the chemical reactivity of thiazolidine-2,4-dione derivatives has led to the synthesis of novel compounds with potential applications in various fields. For instance, reactions with azide and cyanide ions have been studied, expanding the understanding of thiazolidine derivatives' chemical behavior and synthesizing new molecules for further exploration (Youssef, 2007).
Dual Inhibitors of Signaling Pathways
A derivative was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in leukemia cells, demonstrating its potential as a novel dual signaling pathway inhibitor and anticancer agent (Li et al., 2010).
Eigenschaften
IUPAC Name |
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S2/c16-13-12(8-10-6-7-18-9-10)19-14(17)15(13)11-4-2-1-3-5-11/h1-9H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXZEUFOXJTFH-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CSC=C3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4573320.png)
![ETHYL 2-({1-ISOBUTYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE](/img/structure/B4573324.png)
![N-(3-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4573332.png)
![4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4573336.png)

![2-{1-(2-phenylethyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4573345.png)
![2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B4573355.png)
![2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4573357.png)

![6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4573386.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B4573389.png)
![3-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B4573403.png)

